2-Ethyl-6-methylheptanoate
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Overview
Description
2-Ethyl-6-methylheptanoate is an organic compound classified as an ester. It is derived from heptanoic acid and is characterized by its branched structure. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylheptanoate can be synthesized through the esterification of 2-Ethyl-6-methylheptanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the ester. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylheptanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-Ethyl-6-methylheptanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, catalyzed by an acid or base.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with different alcohols.
Major Products Formed:
Hydrolysis: 2-Ethyl-6-methylheptanoic acid and ethanol.
Reduction: 2-Ethyl-6-methylheptanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
2-Ethyl-6-methylheptanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylheptanoate involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases, leading to the release of its constituent acid and alcohol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
- Ethyl 2-methylheptanoate
- 2-Ethylhexanoate
- Methyl 2-ethylhexanoate
Comparison: 2-Ethyl-6-methylheptanoate is unique due to its specific branching and ester group positioning, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to similar compounds, it may exhibit different fragrance profiles and reactivity patterns, making it valuable in specific applications.
Properties
Molecular Formula |
C10H19O2- |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-ethyl-6-methylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-9(10(11)12)7-5-6-8(2)3/h8-9H,4-7H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
JNTSJBONAWXXDR-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CCCC(C)C)C(=O)[O-] |
Origin of Product |
United States |
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